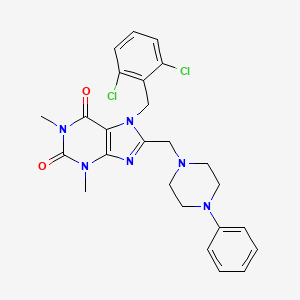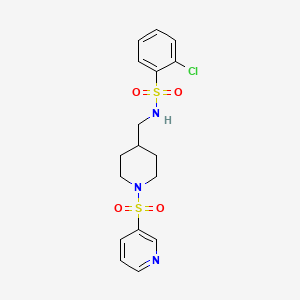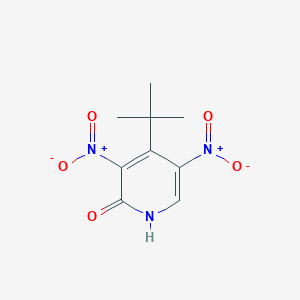
4-(Tert-butyl)-3,5-dinitropyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl compounds are organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . These compounds are known for their stability due to the bulky tert-butyl group .
Synthesis Analysis
Tert-butyl compounds can be synthesized through various methods. For instance, 4-tert-Butylbenzaldehyde is reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . The structure of the compound is crucial as it influences its physical and chemical properties.Chemical Reactions Analysis
Tert-butyl compounds participate in various chemical reactions. For example, 4-tert-Butylcatechol is added as a stabilizer and polymerisation inhibitor to butadiene, styrene, vinyl acetate, divinylbenzene, and other reactive monomer streams .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, 4-tert-Butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water .Scientific Research Applications
-
Polyimide Films in Microelectronics Industry
- Application : The design of high-performance polyimide (PI) films and understanding the relationship of the structure–dielectric property are of great significance in the field of the microelectronics industry .
- Method : A series of novel tert-butyl PI films (denoted as PI-1, PI-2, PI-3, and PI-4) were constructed based on a low-temperature polymerization strategy .
- Results : Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant .
-
Chemical Transformations and Biocatalytic Processes
- Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
-
Antioxidant in Fluids and Foods
- Application : Butylated hydroxytoluene (BHT), also known as dibutylhydroxytoluene, is a lipophilic organic compound, chemically a derivative of phenol, that is useful for its antioxidant properties. BHT is widely used to prevent free radical-mediated oxidation in fluids (e.g. fuels, oils) and other materials .
- Results : The regulations overseen by the U.S. F.D.A.—which considers BHT to be “generally recognized as safe”—allow small amounts to be added to foods .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-3,5-dinitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5/c1-9(2,3)6-5(11(14)15)4-10-8(13)7(6)12(16)17/h4H,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOGGBVZUVCNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-3,5-dinitropyridin-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

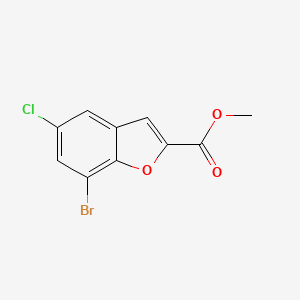
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
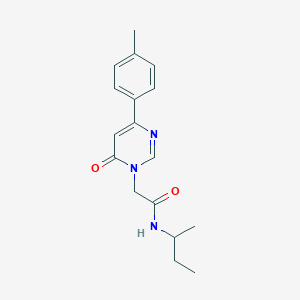
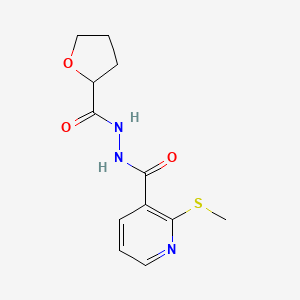
![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)
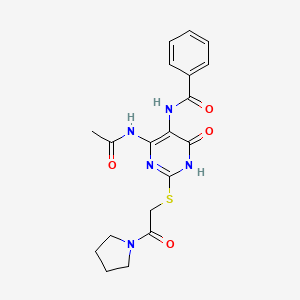
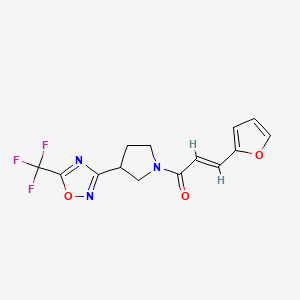
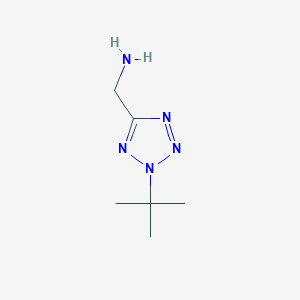
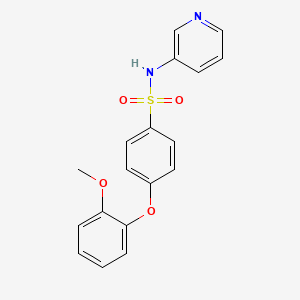
![N-[[6-(Trifluoromethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2694806.png)
![(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2694809.png)
